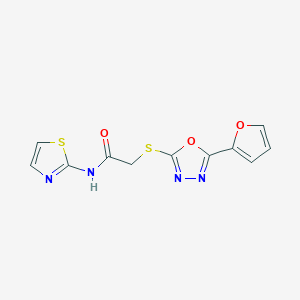
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a triazole ring substituted with dichloro groups and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The dichloro groups on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloro groups may enhance the compound’s binding affinity and specificity for its targets. The ketone group can undergo metabolic transformations, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern and the presence of the 3,3-dimethylbutan-2-one moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUJFIJMUDAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324621 |
Source


|
| Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727386-75-6 |
Source


|
| Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B488778.png)



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B488836.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488860.png)
![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488866.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488871.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B488876.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488877.png)
